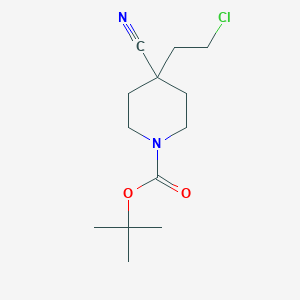

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a 2-chloroethyl substituent, and a cyano group attached to a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-chloroethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient, versatile, and sustainable manner compared to traditional batch processes .

Análisis De Reacciones Químicas

Functional Groups and Reactivity

The compound contains three key functional groups:

-

tert-butyl ester (carboxylate protecting group)

-

Cyano group (C≡N)

-

2-chloroethyl substituent (chloroalkyl group)

These groups govern its reactivity in organic transformations.

2.1. Deprotection of the tert-butyl ester

The tert-butyl ester is a common protecting group for carboxylic acids. Hydrolysis or acid-catalyzed removal would generate the corresponding carboxylic acid or ammonium salt.

Reaction Conditions :

-

Mechanism : Acidic cleavage of the tert-butyl group.

-

Outcome : Formation of piperidine-4-carbonitrile hydrochloride or the free acid.

Example Data :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 4N HCl/dioxane | Dioxane | 20°C | 45 min | Piperidine-4-carbonitrile HCl |

| HCl/EtOAc | Ethyl acetate | 20°C | 1 h | Piperidine-4-carbonitrile HCl |

2.2. Nucleophilic Substitution of the 2-chloroethyl group

The 2-chloroethyl substituent is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent cyano group.

Reaction Conditions :

-

Reagents : Amines, alcohols, or other nucleophiles.

-

Mechanism : SN2 displacement of the chloride ion.

-

Outcome : Substituted ethyl derivatives (e.g., amine, ether, or other nucleophile adducts).

Analogy : Similar to tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate, which undergoes nucleophilic substitution with thiols or amines.

2.3. Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield amides or carboxylic acids.

Reaction Conditions :

-

Reagents : HCl/H2O or NaOH/H2O.

-

Mechanism : Acidic/basic hydrolysis via intermediate imidamide.

-

Outcome : Amide (acidic conditions) or carboxylic acid (basic conditions).

2.4. Cross-Coupling Reactions

The cyano group may participate in palladium-catalyzed coupling reactions, though this is less common. Analogous compounds with aromatic halides undergo Suzuki or Buchwald-Hartwig couplings .

Analytical Methods

Reactions are typically monitored using:

-

TLC (thin-layer chromatography) to track reaction progress.

-

NMR (¹H and ¹³C) to confirm structural integrity.

Challenges and Limitations

-

Selectivity : Competing reactivity between the cyano and chloroethyl groups may require precise control of reaction conditions.

-

Toxicity : Handling chloroalkyl groups and cyanides necessitates caution due to potential biohazard risks.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features enable it to act as a reagent in various organic transformations, including:

- Substitution Reactions : The 2-chloroethyl group can undergo nucleophilic substitutions, allowing for the introduction of different nucleophiles.

- Reduction Reactions : The cyano group can be reduced to an amine using lithium aluminum hydride or hydrogen gas with a catalyst.

- Oxidation Reactions : The piperidine ring can be oxidized to form N-oxides .

Biology

This compound is utilized in biological research to study pathways involving piperidine derivatives. Its potential interactions with biological targets make it a candidate for exploring mechanisms of action in various biological processes.

Medicine

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is under investigation for its pharmacological properties. It has potential applications as a precursor in the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Its ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic sites in DNA and proteins, which may lead to enzyme inhibition and cellular apoptosis .

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through their alkylating action on DNA. A study found that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

Case Study 2: Neuroprotective Effects

In neurological research, derivatives of this compound have been explored for their neuroprotective effects against oxidative stress-induced neuronal damage. Studies indicate that compounds with similar structures can inhibit acetylcholinesterase activity, thus enhancing acetylcholine levels in the brain and potentially providing therapeutic benefits for conditions like Alzheimer’s disease .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules; reagent in organic transformations |

| Biology | Study of biological pathways involving piperidine derivatives |

| Medicine | Potential precursor for new therapeutic agents; alkylating agent with anticancer properties |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, where the 2-chloroethyl group forms covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular apoptosis. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of both the 2-chloroethyl and cyano groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research .

Actividad Biológica

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate (CAS No. 91419-52-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₁H₁₈ClN₂O₂

- Molecular Weight : 210.27 g/mol

- Melting Point : 60-62 °C

- Boiling Point : 325.3 °C at 760 mmHg

- Density : 1.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It acts as an inhibitor of certain kinases, which play critical roles in various cellular processes, including proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The structure of the compound features a piperidine ring substituted with a chloroethyl group and a cyanide moiety, which may influence its binding affinity and selectivity for biological targets. The presence of these functional groups is crucial for its pharmacological effects.

| Functional Group | Effect on Activity |

|---|---|

| Chloroethyl | Increases lipophilicity and receptor binding |

| Cyanide | Enhances potency against specific targets |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

1. Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, in prostate cancer models, it demonstrated a notable reduction in cell viability at specific concentrations.

2. Analgesic Properties

The compound has been evaluated for its analgesic properties, showing potential as a pain reliever through modulation of pain pathways.

Case Study 1: Prostate Cancer Inhibition

A study published in Journal of Pharmaceutical Sciences evaluated the efficacy of this compound on PC-3 prostate cancer cells. The compound exhibited an IC50 value of approximately 37.4 nM, indicating strong anti-proliferative effects.

Case Study 2: Analgesic Effects

In another investigation, the compound was tested for its analgesic effects in rodent models. Results indicated significant pain relief comparable to established analgesics, suggesting it could be a candidate for further development in pain management therapies.

Safety Profile

While promising, the safety profile of this compound must be considered. Toxicological assessments are necessary to evaluate potential side effects, particularly regarding its use as an anticancer or analgesic agent.

Propiedades

IUPAC Name |

tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-8-5-13(10-15,4-7-14)6-9-16/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPMKAJVSMTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.